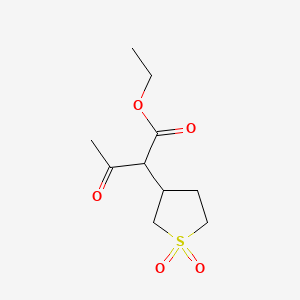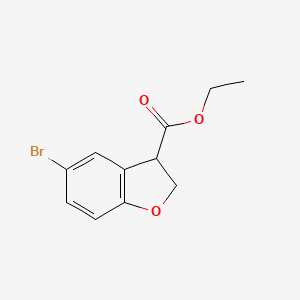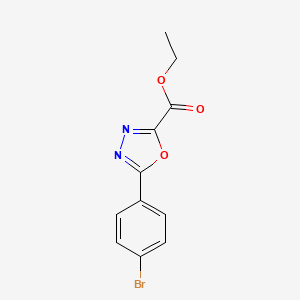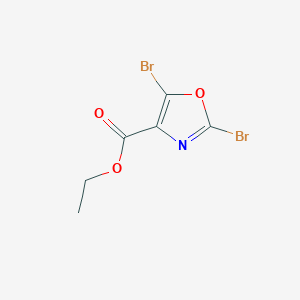![molecular formula C15H18N2O B3021352 4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline CAS No. 85583-40-0](/img/structure/B3021352.png)
4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline
Übersicht
Beschreibung
“4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline” is a chemical compound widely used in scientific research. It is a pioglitazone impurity and is used in the synthesis of potent anti-diabetic therapeutic pioglitazone and in the synthesis of some novel schiff bases .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-(5-ethyl-2-pyridyl)ethanol with 1-fluoro-4-nitrobenzene in acetone in the presence of an alkali metal hydroxide . The resulting nitro intermediate is converted to the corresponding amino compound through the use of a conventional catalytic reducing system .Chemical Reactions Analysis
“this compound” is a crucial intermediate for the preparation of pioglitazone . It is also used in the synthesis of some novel schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 242.31600 . Other properties such as density, boiling point, and melting point are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Methods : Research on compounds structurally similar to 4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline includes studies on efficient synthesis methods. For instance, a method for synthesizing a new pyrrolidinone derivative through a one-pot reaction of aniline and other reactants has been developed. This method uses FTIR, NMR spectroscopy, and single-crystal X-ray analysis for structural confirmation (Ahankar et al., 2021).
Crystal Structure and DFT Studies : Another study involves the crystal structure analysis and DFT (Density Functional Theory) studies of a substituted aniline compound. This research offers insights into molecular structure and intermolecular interactions, which are crucial for understanding the behavior of similar compounds in the solid state (Ahankar et al., 2021).
Catalysis and Polymerization
- Catalytic Activities : Research on iron(II) bis(imino)pyridyl complexes containing substituted aniline groups has shown significant catalytic activities in ethylene polymerization. This kind of research can be relevant for this compound, especially regarding its potential role in polymerization processes (Guo et al., 2010).
Antimicrobial Applications
- Antimicrobial Properties : Studies on aniline derivatives have shown significant antimicrobial activities. For instance, compounds with pyrazolyl-based anilines exhibited notable antibacterial and antifungal activity. Such properties might be relevant in the context of this compound, particularly if similar structural components are present (Banoji et al., 2022).
Supramolecular and Liquid-Crystalline Networks
- Self-Assembly in Supramolecular Structures : Research into the self-assembly of multifunctional hydrogen-bonding molecules to form supramolecular liquid-crystalline networks is another area of interest. Such studies, focusing on the formation of complex structures through intermolecular hydrogen bonds, can provide insights into similar potential applications of this compound (Kihara et al., 1996).
Pyrrole Synthesis and Derivatives
- Synthesis of Pyrrole Derivatives : The synthesis of various pyrrole derivatives involving reactions with aniline is an area of active research. This could be relevant for understanding the reactivity and potential applications of this compound in similar synthesis processes (Zhang et al., 2010).
Eigenschaften
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15/h3-8,11H,2,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEJJBCHUQNLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467633 | |
| Record name | 4-(2-(5-ethyl-2-pyridyl)ethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85583-40-0 | |
| Record name | 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85583-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(5-ethyl-2-pyridyl)ethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 4-[2-(5-ethyl-2-pyridinyl)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B3021271.png)











